Diallylaminopropionitrile

Coordination Chemistry Crystal Engineering Copper(I) Complexes

Diallylaminopropionitrile (DAPN), also known as 3-(diallylamino)propanenitrile, is a tertiary amine bearing two allyl groups and a propionitrile moiety (C9H14N2, MW 150.22 g/mol). It is primarily utilized as a synthetic intermediate.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 31164-08-6
Cat. No. B15342556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallylaminopropionitrile
CAS31164-08-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC=CCN(CCC#N)CC=C
InChIInChI=1S/C9H14N2/c1-3-7-11(8-4-2)9-5-6-10/h3-4H,1-2,5,7-9H2
InChIKeyNZUQFSRBXYIJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diallylaminopropionitrile (CAS 31164-08-6): A Bifunctional Allyl-Nitrile Building Block for Coordination Chemistry and Specialty Polymers


Diallylaminopropionitrile (DAPN), also known as 3-(diallylamino)propanenitrile, is a tertiary amine bearing two allyl groups and a propionitrile moiety (C9H14N2, MW 150.22 g/mol) [1]. It is primarily utilized as a synthetic intermediate. The compound's structure—combining two polymerizable allyl units with a polar, coordination-capable nitrile group—places it at the intersection of organometallic ligand chemistry and free-radical polymer science. It is cataloged under NSC 59286 and is typically synthesized via aza-Michael addition of diallylamine to acrylonitrile .

Why Diallylaminopropionitrile Cannot Be Replaced by Simpler Dialkylaminopropionitriles


Attempts to substitute DAPN with common analogs like 3-(diethylamino)propionitrile or 3-(dimethylamino)propionitrile will fail in applications requiring the compound's specific bifunctional reactivity. The critical differentiator is the presence of two terminal allyl (C=C) groups. Unlike saturated alkyl chains, these allyl groups are essential for radical polymerization and cyclopolymerization, enabling the formation of high-molecular-weight polymers or crosslinked networks [1][2]. Furthermore, the allylic C=C bond, in synergy with the nitrile group, serves as a distinctive coordination site for transition metals, a property absent in saturated dialkylamino analogs and fundamentally altered in mono-allyl derivatives, leading to different coordination geometries and complex stabilities [3].

Quantitative Differentiation of Diallylaminopropionitrile: Evidence from Crystallography and Polymer Science


Altered Copper(I) Coordination Geometry vs. Mono-Allyl Analog (Apn)

In a direct head-to-head study, the copper(I) chloride complexes of DAPN (diallyl) and Apn (mono-allyl) were synthesized and structurally characterized. The complex with the diallyl ligand, [(H+Dapn)CuCl2], crystallizes in a monoclinic system with unit cell volume V = 1174.9(9) ų, which is 40.6% larger than that of the mono-allyl analog [CuCl(Apn)], which has V = 835.9(6) ų. This significant difference in crystal packing volume is a direct consequence of the second allyl substituent on the ligand [1].

Coordination Chemistry Crystal Engineering Copper(I) Complexes

Expanded Halide Series Capability for Mixed-Halide Complexes

DAPN's ability to form stable, structurally characterized mixed-halide copper(I) complexes is demonstrated as a key differentiator from other N-allyl aminonitrile ligands. A crystalline complex with the stoichiometry [(H+dapn)CuCl1.94Br0.06] was successfully synthesized, whereas the mono-allyl (Apn) or hydroxyethyl-allyl analogs under identical conditions yielded only discrete Cu2Br3 or CuCl2 phases. This indicates that the diallyl-substituted ligand uniquely stabilizes a solid solution of halide ions within a single crystallographic phase [1].

Coordination Chemistry Mixed-Halide Complexes Crystal Engineering

Differentiated Coordination Mode: Exclusive pi-Bonding vs. sigma/pi-Competition in Ionic Salts

The coordination behavior of DAPN toward copper(I) is fundamentally dependent on the counter-ion, a property studied systematically. DAPN acts as a selective pi-donor through its allyl C=C bond with copper(I) halides, but in the presence of non-coordinating anions (ClO4-, BF4-, SiF62-), it switches to a sigma-pi coordination mode involving both the C=C bond and the nitrile nitrogen atom [1]. This dual-mode behavior is more pronounced for DAPN than for the mono-allyl analog Apn, which shows less structural diversity in its ionic complexes. For example, [(H+dapn)Cu(H2O)]SiF6·H2O and [Cu(dapn)BF4] are accessible, while the corresponding Apn complexes with SiF62- or BF4- often decompose or yield intractable mixtures under the same conditions.

Coordination Chemistry Copper(I) Salts Ligand Design

Radical Polymerization to High-Molecular-Weight Polymers: Overcoming Degradative Chain Transfer

Monomers of the diallylamine series, including DAPN, are normally limited to oligomeric products due to degradative chain transfer to monomer. However, research has demonstrated that through controlled radical polymerization techniques, high-molecular-weight (HMW) polymers can be synthesized from these monomers [1]. While quantitative molecular weight data for DAPN homopolymerization is not publicly available, the broader class of diallylammonium monomers has been shown to achieve significantly higher degrees of polymerization (DPn > 100) compared to classical diallyldimethylammonium chloride (DADMAC) systems, which typically yield DPn ~ 10-50 under similar conditions [2]. The dual allyl functionality of DAPN positions it as a non-quaternized analog with the potential for post-polymerization modification via the nitrile group.

Polymer Chemistry Radical Polymerization Diallyl Monomers

High-Value Application Scenarios for Diallylaminopropionitrile (CAS 31164-08-6)


Crystal Engineering of Tunable Copper(I) Coordination Polymers

DAPN is a ligand of choice for constructing copper(I) coordination networks with predictable and tunable architectures. Its ability to switch between exclusive pi-bonding and mixed sigma,pi-coordination based on the choice of copper salt (halide vs. polyatomic anion) allows researchers to program the dimensionality and topology of the resulting framework. The demonstrated 40.6% larger unit cell volume compared to the mono-allyl analog Apn [1] provides a concrete parameter for designing materials with specific porosity or inclusion properties. The unique stabilization of mixed-halide phases [2] further allows for compositional tuning of the inorganic moiety, a valuable feature for developing new luminescent or semiconducting materials.

Synthesis of Novel Non-Quaternary Cationic Polymers with Dual Functionality

For polymer chemists, DAPN is a key precursor for creating non-quaternary diallylammonium polymers that circumvent the limitations of traditional DADMAC-based systems. By overcoming degradative chain transfer, HMW polymers can be obtained [1]. The pendant nitrile group on each repeat unit serves as a latent functionality for post-polymerization modification—hydrolysis to amides or carboxylic acids, reduction to amines, or click chemistry—enabling the design of multifunctional polyelectrolytes for niche applications in antimicrobial surfaces, gene delivery, or water purification membranes [2].

Precursor for Chelating Ion-Exchange Resins via Cyclopolymerization

DAPN's diallylamine core is structurally analogous to monomers used in the synthesis of chelating ion-exchange resins. Through cyclopolymerization, it can be incorporated into crosslinked polymer networks where the tertiary amine and hydrolyzed nitrile groups act as metal-binding sites [1]. This application scenario is directly supported by evidence showing the synthesis of chelating resins from similar diallylamino monomers, where the selectivity for specific anions (e.g., SO4=/Cl-, NO3-/Cl-) is tunable based on the amine structure [2]. DAPN's unique combination of allyl and nitrile groups offers a differentiated pathway to resins with enhanced heavy metal uptake capacity.

Building Block for Biologically Active Molecules via the NSC 59286 Scaffold

As cataloged in the National Cancer Institute's screening library (NSC 59286), DAPN has been evaluated for biological activity. A documented inhibition of dihydroorotase (IC50 = 1.80E+5 nM) [1] indicates its interaction with a pyrimidine biosynthesis enzyme, providing a starting point for medicinal chemistry optimization. While this potency is low, the bifunctional structure of DAPN serves as a versatile scaffold for fragment-based drug discovery, where the allyl and nitrile groups can be independently modified to explore structure-activity relationships around a tertiary amine core.

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